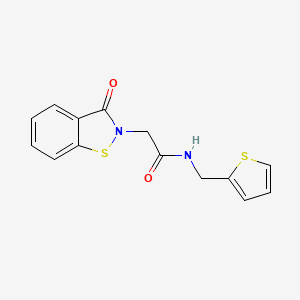methanone](/img/structure/B4893244.png)
[4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone, also known as AFM13, is a small molecule drug candidate that is currently being investigated for its potential use in cancer treatment. AFM13 is a bispecific antibody that targets CD30, a protein that is overexpressed on the surface of certain cancer cells, and CD16A, a protein that is expressed on the surface of natural killer (NK) cells.
作用机制
[4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone works by recruiting NK cells to the site of the tumor and activating them to kill the cancer cells. The CD30 protein on the surface of the cancer cells binds to the CD30-targeting antibody on [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone, while the CD16A-targeting antibody on [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone binds to the CD16A protein on the surface of NK cells. This cross-linking of the two antibodies brings the NK cells in close proximity to the cancer cells, allowing the NK cells to release cytotoxic molecules and kill the cancer cells.
Biochemical and Physiological Effects:
[4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone has been shown to induce potent anti-tumor responses in preclinical studies. In addition, [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone has been shown to activate NK cells and induce the release of cytokines, which are signaling molecules that help to regulate the immune response. [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone has also been shown to have a favorable safety profile in preclinical studies and clinical trials.
实验室实验的优点和局限性
[4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone has several advantages for use in lab experiments. It is a bispecific antibody that can be used to target specific proteins on the surface of cancer cells and immune cells. It is also relatively easy to produce using recombinant DNA technology and human peripheral blood mononuclear cells. However, there are also limitations to the use of [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone in lab experiments. It is a complex molecule that requires careful handling and storage. In addition, it may not be effective against all types of cancer cells, and its efficacy may be influenced by factors such as the expression level of the target proteins and the immune status of the patient.
未来方向
There are several potential future directions for the development of [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone. One direction is to optimize the dosing and administration schedule of [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone in clinical trials to maximize its efficacy while minimizing its side effects. Another direction is to investigate the use of [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is a need to identify biomarkers that can predict which patients are most likely to benefit from treatment with [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone.
合成方法
[4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone is synthesized using a multi-step process that involves the coupling of two different antibodies. The first antibody, which targets CD30, is produced using recombinant DNA technology. The second antibody, which targets CD16A, is obtained from human peripheral blood mononuclear cells. The two antibodies are then chemically linked together to create the bispecific antibody [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone.
科学研究应用
[4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone is being investigated for its potential use in the treatment of various types of cancer, including Hodgkin's lymphoma, non-Hodgkin's lymphoma, and solid tumors. In preclinical studies, [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone has been shown to induce potent anti-tumor responses in vitro and in vivo. Clinical trials are currently underway to evaluate the safety and efficacy of [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone in cancer patients.
属性
IUPAC Name |
[4-(azepan-1-yl)-3-fluorophenyl]-(3-bromo-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrFNO2/c1-25-19-9-7-14(12-16(19)21)20(24)15-6-8-18(17(22)13-15)23-10-4-2-3-5-11-23/h6-9,12-13H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUMIONXZJQETL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCCCCC3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Azepan-1-yl)-3-fluorophenyl]-(3-bromo-4-methoxyphenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6,8,9-trimethyl-4-vinyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B4893176.png)


![1-[(2,5-dimethylphenyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B4893190.png)

![3-methyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4893195.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B4893205.png)
![2-[4-(1H-1,2,3-benzotriazol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4893209.png)
![1-(4-chloro-2-methylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4893224.png)


![methyl 3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B4893233.png)
![ethyl 4-({4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl}methyl)-1-piperazinecarboxylate](/img/structure/B4893234.png)
![N-{3-benzyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-3-fluorobenzamide](/img/structure/B4893254.png)